5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone family, characterized by a fused thiazole-pyridazinone core. Key structural features include:
- A 4-ethylphenyl group at the 5-position via a ketone-linked ethyl chain.
- A furan-2-yl substituent at the 7-position.
- A morpholino group at the 2-position.
This derivative is hypothesized to exhibit enhanced pharmacokinetic properties due to the electron-rich morpholino group and the lipophilic 4-ethylphenyl moiety, which may improve membrane permeability . Synthesis typically involves alkylation of precursor thiazolo[4,5-d]pyridazinones with substituted chloroacetamides or hydrazine-mediated cyclization .
Properties
IUPAC Name |
5-[2-(4-ethylphenyl)-2-oxoethyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-2-15-5-7-16(8-6-15)17(28)14-27-22(29)20-21(19(25-27)18-4-3-11-31-18)32-23(24-20)26-9-12-30-13-10-26/h3-8,11H,2,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNJGYCQZFJDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolopyridazinone core, followed by the introduction of the furan ring and the morpholine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells. For instance, a study demonstrated that the compound could induce apoptosis via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity suggests potential applications in developing new antibiotics or antifungal agents .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound reveal its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of these diseases. Animal models have demonstrated improved cognitive function following treatment with this compound .
Material Science Applications
Polymer Chemistry
In material science, the compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the formation of materials with specific mechanical and thermal characteristics. Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
Nanotechnology
The integration of this compound into nanomaterials has shown promise in drug delivery systems. Its ability to form stable nanoparticles can enhance the bioavailability of poorly soluble drugs, making it a valuable candidate for pharmaceutical formulations .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of certain genes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their pharmacological or physicochemical distinctions:
Biological Activity
Chemical Structure and Properties
The compound features a thiazolo-pyridazinone core, which is known for various biological activities. Its structure can be broken down into several functional groups:
- Morpholine ring : Contributes to the compound's solubility and interaction with biological targets.
- Thiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.
- Furan ring : Known for its role in various pharmacological effects.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyridazinone structures exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Analogous compounds have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the furan and thiazole rings is believed to enhance this effect by interacting with DNA and inhibiting topoisomerases.
Anti-inflammatory Effects
Compounds containing morpholine and thiazole groups have been documented to exhibit anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of acute and chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Variations : Modifications on the ethylphenyl group can significantly alter potency. For instance, introducing electron-withdrawing groups enhances antimicrobial activity.
- Ring Modifications : Alterations in the furan or thiazole rings can lead to improved efficacy against specific targets while minimizing toxicity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in cytokine production |
Case Study 1: Antimicrobial Evaluation
In a study conducted on a series of thiazolo-pyridazinones, derivatives similar to our compound were tested against E. coli and S. aureus. The findings indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for some derivatives, showcasing potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
Another investigation assessed the efficacy of structurally related compounds on various cancer cell lines, including breast and colon cancer cells. Results demonstrated that certain derivatives could reduce cell viability by over 50% at concentrations below 10 µM, indicating promising anticancer properties.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one?
Answer: The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Reaction Conditions : Refluxing intermediates (e.g., substituted pyridazinones) with morpholine derivatives in ethanol or DMF under acidic catalysis (e.g., glacial acetic acid) for 2–4 hours .
- Purification : Recrystallization from DMF/EtOH (1:1) or column chromatography with silica gel (eluent: ethyl acetate/hexane) .
- Yield Optimization : Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves reaction efficiency compared to conventional heating .
Table 1 : Comparative Synthesis Conditions
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Reflux | Ethanol | AcOH | 2–4 | 60–75 | |
| Microwave | DMF | None | 0.5–1 | 80–85 |
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation : Use X-ray crystallography (for single crystals) or NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. For example, ¹H NMR in DMSO-d₆ resolves morpholine and furan protons .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 506.15) .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent oxidation of the thiazole and pyridazinone moieties .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolytic byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Variable Substituents : Synthesize analogs with modified aryl (e.g., 4-ethylphenyl → 4-chlorophenyl) or heterocyclic (e.g., furan → thiophene) groups .
- Biological Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) and anticancer activity via MTT assays (IC₅₀ in HeLa cells) .
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronic properties (Hammett σ) with activity .
Q. How should contradictory data in biological assays be resolved?
Answer:
- Replicate Experiments : Conduct triplicate assays with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) to rule out batch variability .
- Mechanistic Studies : Use fluorescence microscopy to confirm target engagement (e.g., DNA intercalation vs. enzyme inhibition) .
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to assess significance of activity differences between analogs .
Q. What methodologies are recommended for studying environmental fate and ecotoxicology?
Answer:
- Degradation Pathways : Simulate abiotic hydrolysis (pH 4–9 buffers, 25–50°C) and UV photolysis (λ = 254 nm) to identify breakdown products .
- Bioaccumulation : Use OECD 305 guideline with Daphnia magna to measure bioconcentration factors (BCF) .
- Ecotoxicology : Perform algal growth inhibition tests (OECD 201) and zebrafish embryo toxicity assays (LC₅₀) .
Q. How can computational modeling predict pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Docking Studies : Perform molecular docking (AutoDock Vina) with protein targets (e.g., COX-2 or topoisomerase II) to rationalize activity .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational dynamics .
Q. What experimental designs mitigate variability in synthetic yield and purity?
Answer:
- Factorial Design : Apply a 2³ factorial design varying temperature, solvent polarity, and catalyst concentration to identify critical parameters .
- Process Monitoring : Use in-situ FTIR to track reaction progress (e.g., carbonyl peak at 1700 cm⁻¹) .
- Quality Control : Implement PAT (Process Analytical Technology) with real-time HPLC to adjust conditions dynamically .
Table 2 : Key Biological Activities and Assay Parameters
| Activity | Assay Model | Endpoint | Reference Compound | Source |
|---|---|---|---|---|
| Antimicrobial | E. coli (MIC) | 24-h incubation | Ciprofloxacin | |
| Anticancer | HeLa (MTT) | 48-h exposure | Doxorubicin | |
| Antioxidant | DPPH scavenging | IC₅₀ at 517 nm | Ascorbic acid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
